molecular formula C27H40N4O6S B1264883 (3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide

(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide

Cat. No. B1264883
M. Wt: 548.7 g/mol
InChI Key: KMJRLGVVZSKVQB-JTOYRKQZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide is a member of pyrrolidines.

Scientific Research Applications

Novel Synthesis Methods

  • A study by El‐Dean et al. (2018) explored efficient methods to synthesize novel furo[3,2-e]pyrazolo[3,4-b]pyrazines and related heterocycles, which are structurally related to the compound (El‐Dean et al., 2018).

Cytotoxicity and Anticancer Potential

  • Research by Hassan et al. (2014) on similar compounds, specifically 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine Derivatives, showed potential in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells, suggesting possible anticancer applications (Hassan et al., 2014).

Development of Orally Active Antagonists

  • A study by Ikemoto et al. (2005) demonstrated the practical synthesis of an orally active CCR5 antagonist, which shares structural similarities with the compound , indicating potential applications in the development of new drug therapies (Ikemoto et al., 2005).

Synthesis of Antimetabolites

  • Hildick and Shaw (1971) investigated syntheses of pyrazolo[3,4-d]pyrimidines, including antimetabolites like allopurinol, which are structurally related, suggesting the potential for creating compounds that can interfere with metabolic processes for therapeutic purposes (Hildick & Shaw, 1971).

Antiarrhythmic Properties

  • Likhosherstov et al. (2003) synthesized a series of compounds including 2-[(2-hydroxy-2-R)-ethyl]-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazines, showing antiarrhythmic properties, hinting at potential cardiac applications for similar compounds (Likhosherstov et al., 2003).

Potential Anticancer Activity

  • Farahat and Atta (2014) synthesized novel oxadiazolyl- and pyrazolylquinoxalines showing significant in vitro anticancer activity against several cell lines, suggesting similar anticancer applications for the compound (Farahat & Atta, 2014).

Antimicrobial and Antifungal Potential

  • Shah et al. (2018) synthesized novel amino pyrazole derivatives and evaluated their antimicrobial and antifungal activities, indicating potential use in treating infections (Shah et al., 2018).

Potential Influenza A Virus Inhibitors

  • Wang et al. (2014) isolated alkaloids from a mangrove-derived actinomycete, demonstrating activity against the influenza A virus subtype H1N1, suggesting similar applications for structurally related compounds (Wang et al., 2014).

properties

Product Name

(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide

Molecular Formula

C27H40N4O6S

Molecular Weight

548.7 g/mol

IUPAC Name

(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-3-(2-methylpropyl)-1,4-dioxo-N-[5-[(2-sulfanylacetyl)amino]pentyl]-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide

InChI

InChI=1S/C27H40N4O6S/c1-17(2)13-21-27(36)31-22(26(35)30-21)15-20(24(31)18-7-6-8-19(14-18)37-12-11-32)25(34)29-10-5-3-4-9-28-23(33)16-38/h6-8,14,17,20-22,24,32,38H,3-5,9-13,15-16H2,1-2H3,(H,28,33)(H,29,34)(H,30,35)/t20-,21+,22-,24-/m1/s1

InChI Key

KMJRLGVVZSKVQB-JTOYRKQZSA-N

Isomeric SMILES

CC(C)C[C@H]1C(=O)N2[C@H](C[C@H]([C@H]2C3=CC(=CC=C3)OCCO)C(=O)NCCCCCNC(=O)CS)C(=O)N1

Canonical SMILES

CC(C)CC1C(=O)N2C(CC(C2C3=CC(=CC=C3)OCCO)C(=O)NCCCCCNC(=O)CS)C(=O)N1

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide
Reactant of Route 2
Reactant of Route 2
(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide
Reactant of Route 3
(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide
Reactant of Route 4
(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide
Reactant of Route 5
(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide
Reactant of Route 6
(3S,6S,7R,8aR)-6-[3-(2-hydroxyethoxy)phenyl]-N-[5-[(2-mercapto-1-oxoethyl)amino]pentyl]-3-(2-methylpropyl)-1,4-dioxo-2,3,6,7,8,8a-hexahydropyrrolo[1,2-a]pyrazine-7-carboxamide

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